molecular formula C10H13FN2 B13126369 2-Fluoro-3-(piperidin-3-yl)pyridine

2-Fluoro-3-(piperidin-3-yl)pyridine

Cat. No.: B13126369
M. Wt: 180.22 g/mol
InChI Key: REGVALXXXHZPHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-(piperidin-3-yl)pyridine is a fluorinated pyridine derivative with a piperidine moiety. This compound is of interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both fluorine and piperidine groups in its structure imparts distinct reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 3-bromo-2-nitropyridine with a fluoride source such as tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be reacted with piperidine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of 2-Fluoro-3-(piperidin-3-yl)pyridine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity. The choice of reagents and solvents is also critical to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(piperidin-3-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization: The piperidine moiety can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while oxidation and reduction can lead to the formation of different functionalized pyridines.

Scientific Research Applications

2-Fluoro-3-(piperidin-3-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(piperidin-3-yl)pyridine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain proteins or enzymes, while the piperidine moiety can modulate its pharmacokinetic properties. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-(piperidin-4-yl)pyridine
  • 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole
  • 2-Fluoro-3-(piperidin-3-yl)benzene

Uniqueness

2-Fluoro-3-(piperidin-3-yl)pyridine is unique due to the specific positioning of the fluorine and piperidine groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H13FN2

Molecular Weight

180.22 g/mol

IUPAC Name

2-fluoro-3-piperidin-3-ylpyridine

InChI

InChI=1S/C10H13FN2/c11-10-9(4-2-6-13-10)8-3-1-5-12-7-8/h2,4,6,8,12H,1,3,5,7H2

InChI Key

REGVALXXXHZPHX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=C(N=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.